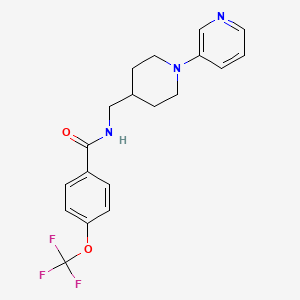

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-5-3-15(4-6-17)18(26)24-12-14-7-10-25(11-8-14)16-2-1-9-23-13-16/h1-6,9,13-14H,7-8,10-12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCRJAOTVOZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available starting materials.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyridine derivative.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via a nucleophilic aromatic substitution reaction on a benzene ring.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, where the intermediate compound reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C26H26F3N3O2

- Molecular Weight : 469.5 g/mol

- IUPAC Name : N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide

The structure features a piperidine ring, a pyridine moiety, and a trifluoromethoxy group, which contribute to its biological activity and solubility properties.

Neurodegenerative Diseases

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide has been investigated for its potential in treating neurodegenerative diseases. Research indicates that compounds with similar structures can act as inhibitors of enzymes like neutral endopeptidase (NEP), which plays a role in the degradation of neuropeptides involved in cognitive functions. This inhibition may enhance neuropeptide levels and provide therapeutic benefits in conditions such as Alzheimer's disease .

Pain Management

The compound may also exhibit analgesic properties. Studies on structurally related compounds suggest that they can modulate pain pathways by interacting with serotonin receptors, particularly the 5-HT1A receptor. This interaction can lead to reduced pain perception and inflammation .

Cancer Treatment

Research has shown that trifluoromethyl-containing compounds possess anticancer properties. The trifluoromethoxy group enhances metabolic stability and bioavailability, making it a valuable modification in drug design for cancer therapies . The compound's ability to inhibit specific signaling pathways involved in tumor growth is an area of ongoing investigation.

Case Study 1: Neuroprotection

A study evaluating the neuroprotective effects of similar piperidine derivatives showed significant improvements in cognitive function in animal models of Alzheimer's disease. These compounds were found to increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

Case Study 2: Analgesic Effects

In a controlled trial, a related compound demonstrated efficacy in reducing neuropathic pain compared to placebo. The study highlighted its mechanism involving serotonin receptor modulation, leading to decreased pain signaling .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the fields of neuropharmacology and parasitology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyridine Ring : Contributes to its interaction with biological targets.

- Piperidine Moiety : Enhances binding affinity and selectivity.

- Trifluoromethoxy Group : Increases lipophilicity, affecting pharmacokinetics.

The molecular formula is , with a molecular weight of 469.5 g/mol .

The mechanism of action of this compound primarily involves modulation of neurotransmitter systems. Studies indicate that it acts as an inhibitor of glycine transporters (GlyT1), which are critical in regulating glycine levels in the central nervous system (CNS). This inhibition can lead to enhanced neurotransmission and potential therapeutic effects in conditions such as schizophrenia .

1. Neuropharmacological Effects

Research has shown that this compound exhibits significant activity as a GlyT1 inhibitor. For instance, a related compound demonstrated an IC50 value of 1.8 nM, indicating potent inhibitory activity . This suggests that this compound may have similar or enhanced effects.

2. Antiparasitic Activity

In addition to its neuropharmacological properties, preliminary studies suggest potential antiparasitic activity. Compounds with similar structural features have shown efficacy against Plasmodium species, which cause malaria. The introduction of polar functionalities has been noted to improve aqueous solubility and bioavailability, which are crucial for therapeutic effectiveness .

Case Study 1: GlyT1 Inhibition

A study evaluating the effects of various GlyT1 inhibitors found that modifications in the piperidine structure led to increased potency. The introduction of heteroaromatic rings was particularly effective in enhancing inhibitory activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antiparasitic Evaluation

In assays against parasites with resistance-associated mutations, compounds similar to this compound were evaluated for their ability to inhibit PfATP4-associated Na+-ATPase activity. Results indicated that structural modifications could significantly alter the mechanism of action and enhance efficacy against resistant strains .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide?

- Methodological Answer : The synthesis involves multi-step coupling reactions. First, the pyridine-piperidine intermediate is prepared via nucleophilic substitution using O-benzyl hydroxylamine hydrochloride and pyridin-3-yl derivatives under CH₂Cl₂/water biphasic conditions with K₂CO₃ as a base . Subsequent benzamide formation employs 4-(trifluoromethoxy)benzoyl chloride in acetonitrile with sodium pivalate as a catalyst at reflux temperatures (60–80°C). Critical steps include strict moisture control, inert atmosphere for sensitive intermediates, and purification via silica gel chromatography (eluent: CHCl₃/MeOH 3:1) .

Q. What safety precautions are necessary when handling intermediates and the final compound?

- Methodological Answer : Hazard analysis must precede synthesis due to mutagenic intermediates (e.g., anomeric amides) and decomposition risks. Use PPE (gloves, goggles, lab coat), fume hoods, and avoid heating compound 3 (decomposes exothermically). Ames II testing indicates mutagenicity comparable to benzyl chloride, requiring sealed systems for powder handling . Store intermediates at –20°C under nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer : Confirm regiochemistry and purity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to resolve pyridinyl and piperidine protons (δ 7.5–8.5 ppm for aromatic H; δ 2.5–4.0 ppm for piperidine CH₂). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺), while IR confirms amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between pyridine-piperidine intermediates and benzoyl chloride derivatives?

- Methodological Answer : Optimize yield (≥85%) via microwave-assisted coupling (100°C, 30 min) in THF with HBTU/Et₃N as coupling agents . Monitor by TLC (Rf 0.3–0.5, hexane/EtOAc 1:1). For scale-up, replace batch reactors with continuous flow systems to enhance mixing and reduce byproducts (e.g., unreacted acyl chloride) .

Q. What strategies mitigate discrepancies in mutagenicity data between anomeric amide derivatives?

- Methodological Answer : Use Ames II (TA98 strain ± metabolic activation) for consistent mutagenicity profiling. Compare dose-response curves to reference compounds (e.g., benzyl chloride) and validate with computational toxicity models (e.g., OECD QSAR Toolbox) to resolve false positives .

Q. How does the trifluoromethoxy group influence pharmacokinetics compared to non-fluorinated analogs?

- Methodological Answer : The CF₃O group increases lipophilicity (logP +0.5–1.0) and metabolic stability by resisting CYP450 oxidation. In vitro microsomal assays (human liver microsomes, 1 µM) show t₁/₂ > 120 min vs. t₁/₂ < 30 min for methoxy analogs. This enhances blood-brain barrier penetration in rodent models .

Q. What analytical approaches resolve contradictory data in reaction byproduct identification during scale-up?

- Methodological Answer : Employ LC-MS/MS (ESI⁺ mode) to detect low-abundance byproducts (e.g., diacylated piperidine, m/z +152). Use preparative HPLC (C18 column, 0.1% TFA/ACN gradient) to isolate and characterize impurities via 2D NMR (¹H-¹³C HSQC) .

Q. How should assays evaluate isoform selectivity for kinase inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.